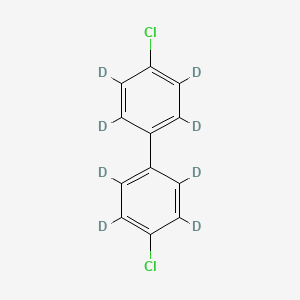
4,4'-Dichlorobiphenyl-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4'-二氯联苯-d8 是 4,4'-二氯联苯的一种氘代形式,是一种多氯联苯 (PCB) 化合物。其特点是氢原子被氘原子取代,使其在各种科学研究应用中发挥作用。该化合物以其稳定性和抗环境降解的能力而闻名,使其成为一种持久性有机污染物。
准备方法
合成路线和反应条件: 4,4'-二氯联苯-d8 的合成通常涉及 4,4'-二氯联苯的氘化。此过程可以通过催化氢-氘交换反应实现。 反应通常在钯催化剂和氘气存在下,在受控的温度和压力条件下进行 .
工业生产方法: 4,4'-二氯联苯-d8 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用专门的反应器和催化剂,以确保最终产品的产率和纯度高。 反应条件经过优化,以最大程度地减少副产物的形成并确保氘气的有效利用 .
化学反应分析
反应类型: 4,4'-二氯联苯-d8 经历各种化学反应,包括:
氧化: 该化合物可以氧化形成氯化的联苯醌。
还原: 还原反应可以导致形成氯化程度较低的联苯。
取代: 亲核取代反应可以将氯原子替换为其他官能团。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
主要产物:
氧化: 氯化的联苯醌。
还原: 氯化程度较低的联苯。
取代: 具有各种官能团的联苯衍生物.
科学研究应用
4,4'-二氯联苯-d8 因其独特的性质而被广泛用于科学研究:
化学: 它作为质谱法和核磁共振 (NMR) 光谱法中的标准,用于研究多氯联苯的行为。
生物学: 该化合物用于研究多氯联苯在生物系统中的代谢途径和降解机制。
医学: 关于多氯联苯毒理学效应的研究通常使用 4,4'-二氯联苯-d8 作为模型化合物。
工业: 它用于开发多氯联苯污染环境的修复策略.
作用机制
4,4'-二氯联苯-d8 的作用机制涉及其与芳烃受体 (AhR) 的相互作用。与 AhR 结合后,该化合物会改变参与肝脏 I 期和 II 期酶表达的基因的转录,特别是细胞色素 P450 家族的酶。 这会导致诱导各种代谢途径,从而可能导致该化合物的解毒或生物活化 .
类似化合物:
4,4'-二溴联苯: 结构相似,但溴原子取代了氯原子。
2,2',4,4'-四氯联苯: 含有额外的氯原子,导致不同的化学性质。
3,3',4,4'-四氯联苯: 另一种具有不同生物活性的多氯联苯同系物。
独特性: 4,4'-二氯联苯-d8 的独特之处在于它的氘代取代,这使得它在同位素标记研究中特别有用。 这种特性允许在各种科学实验中进行精确的跟踪和分析,使其区别于其他类似化合物 .
相似化合物的比较
4,4’-Dibromobiphenyl: Similar in structure but with bromine atoms instead of chlorine.
2,2’,4,4’-Tetrachlorobiphenyl: Contains additional chlorine atoms, leading to different chemical properties.
3,3’,4,4’-Tetrachlorobiphenyl: Another PCB congener with distinct biological activities.
Uniqueness: 4,4’-Dichlorobiphenyl-d8 is unique due to its deuterium substitution, which makes it particularly useful in isotopic labeling studies. This property allows for precise tracking and analysis in various scientific experiments, distinguishing it from other similar compounds .
属性
分子式 |
C12H8Cl2 |
|---|---|
分子量 |
231.14 g/mol |
IUPAC 名称 |
1-chloro-4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene |
InChI |
InChI=1S/C12H8Cl2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |
InChI 键 |
YTBRNEUEFCNVHC-PGRXLJNUSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])[2H])[2H])Cl)[2H] |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12314313.png)
![rac-(1R,3S)-3-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid, cis](/img/structure/B12314315.png)

![tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate](/img/structure/B12314324.png)
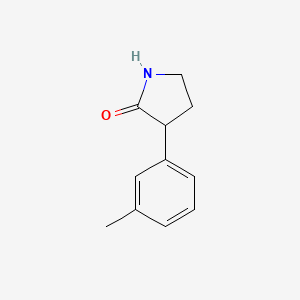
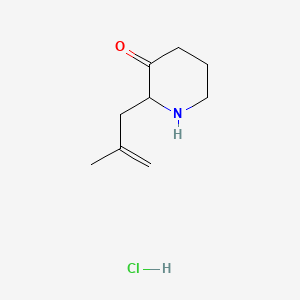
![4-(aminomethyl)-1-(2-methoxyethyl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B12314357.png)
![Tert-butyl 4-[5-cyano-2-(ethylamino)pyrimidin-4-yl]piperidine-1-carboxylate](/img/structure/B12314360.png)
![(10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12314366.png)
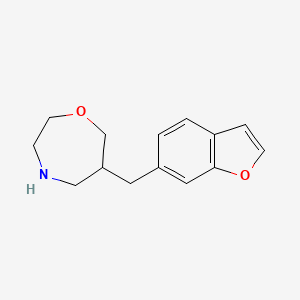
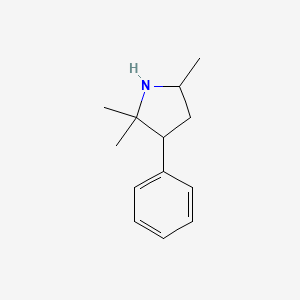
![(4-nitrophenyl)methyl (5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12314375.png)


